Cas no 1706460-91-4 (4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1706460-91-4x500.png)
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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- インチ: 1S/C14H17N3O2.ClH/c1-18-12-4-2-10(3-5-12)13-16-14(19-17-13)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H
- InChIKey: YPOQMEBVZRHNGX-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2CCNCC2)ON=C1C1C=CC(=CC=1)OC.Cl
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI87113-500mg |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
1706460-91-4 | >97% | 500mg |
$390.00 | 2024-04-20 | |
A2B Chem LLC | AI87113-10mg |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
1706460-91-4 | >97% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI87113-5mg |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
1706460-91-4 | >97% | 5mg |
$214.00 | 2024-04-20 | |
Apollo Scientific | OR310734-100mg |
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
1706460-91-4 | 100mg |
£240.00 | 2025-02-20 | ||
A2B Chem LLC | AI87113-1mg |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
1706460-91-4 | >97% | 1mg |
$201.00 | 2024-04-20 | |
Apollo Scientific | OR310734-1g |
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
1706460-91-4 | 1g |
£537.00 | 2025-02-20 | ||
A2B Chem LLC | AI87113-1g |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
1706460-91-4 | >97% | 1g |
$710.00 | 2024-04-20 |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 関連文献
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochlorideに関する追加情報
Introduction to 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS No. 1706460-91-4)
4-[3-(4-methoxyphenyl-1,2,4-oxadiazol-5-yl)]piperidine hydrochloride, identified by its CAS number CAS No. 1706460-91-4, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and therapeutic applications. The structural framework of this molecule incorporates a piperidine ring linked to an oxadiazole moiety, which is further substituted with a 4-methoxyphenyl group. Such structural features often contribute to unique pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation.
The piperidine moiety is a common pharmacophore in medicinal chemistry, known for its ability to enhance solubility and bioavailability of drug molecules. It is frequently found in a wide range of approved drugs, including antipsychotics, antihistamines, and antiviral agents. The incorporation of the oxadiazole ring into the piperidine scaffold introduces additional functionality that can modulate receptor binding and metabolic stability. The 4-methoxyphenyl substituent further diversifies the chemical profile of the compound, potentially influencing its interactions with biological targets.
In recent years, there has been growing interest in the development of novel compounds based on oxadiazole derivatives due to their diverse biological activities. Oxadiazoles have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and anti-depressant properties. The specific combination of functional groups in 4-[3-(4-methoxyphenyl-1,2,4-oxadiazol-5-yl)]piperidine hydrochloride positions it as a promising candidate for further exploration in these therapeutic areas.
The synthesis of 4-[3-(4-methoxyphenyl-1,2,4-oxadiazol-5-yl)]piperidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the oxadiazole core through cyclocondensation reactions involving appropriate precursors. Subsequent steps involve functional group transformations and coupling reactions to introduce the piperidine and phenyl moieties. The final step involves salt formation with hydrochloric acid to yield the hydrochloride salt form of the compound.
The physicochemical properties of 4-[3-(4-methoxyphenyl-1,2,4-oxadiazol-5-yl)]piperidine hydrochloride, such as solubility, melting point, and stability, are critical factors that influence its suitability for pharmaceutical applications. These properties are determined by various intermolecular forces and can be modified through structural optimization. Advanced computational methods, including molecular modeling and quantum mechanics calculations, are often employed to predict and optimize these properties before experimental validation.
Evaluation of the biological activity of 4-[3-(4-methoxyphenyl-1,2,4-oxadiazol-5-yl)]piperidine hydrochloride involves in vitro and in vivo studies to assess its interaction with target receptors and its overall efficacy. In vitro assays are conducted using cell lines or isolated enzymes to determine binding affinity and metabolic stability. In vivo studies provide insights into the compound's pharmacokinetic behavior and therapeutic potential in animal models. These studies are essential for understanding the compound's mechanism of action and for identifying potential side effects.
The latest research in this area has highlighted the importance of heterocyclic compounds in drug discovery. Studies have shown that oxadiazole derivatives can modulate various biological pathways by interacting with enzymes and receptors involved in disease processes. For instance, some oxadiazole-based compounds have demonstrated inhibitory effects on kinases and other enzymes implicated in cancer progression. Similarly, these derivatives have shown promise in treating neurological disorders by targeting neurotransmitter receptors.
The structural diversity offered by 4-[3-(4-methoxyphenyl strong >)-1,2,4-< strong >oxadiazol strong >)-5-yl)< strong >piperidine hydrochloride strong > makes it a versatile scaffold for developing novel therapeutics. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the pharmacological properties of the compound to meet specific therapeutic needs. This flexibility underscores the importance of exploring new chemical entities like this one for addressing unmet medical requirements.
In conclusion, 4-[3-(< strong >4-methoxyphenyl strong >)-1,< strong >2, strong > 4-oxadiazol strong >)-5-yl)< strong >piperidine hydrochloride strong >< strong >(CAS No. 1706460-91-4) strong > is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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